4,4'-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) is a chemical compound with the molecular formula C23H24Cl2N2. It is known for its use in various scientific and industrial applications, particularly in the field of dye manufacturing and as an analytical reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) typically involves the reaction of 2,4-dichlorobenzaldehyde with N,N-dimethylaniline in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Mechanism of Action
The mechanism of action of 4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its aromatic structure allows it to interact with nucleophilic sites in biological molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but lacks the dichlorophenyl group.
4,4’-Methylenebis(2-chloroaniline): Contains a chloro group but differs in the position and number of chlorine atoms.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Similar core structure but different substituents.
Uniqueness
4,4’-((2,4-Dichlorophenyl)methylene)bis(N,N-dimethylaniline) is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications in dye synthesis and analytical chemistry .
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N2/c1-26(2)19-10-5-16(6-11-19)23(21-14-9-18(24)15-22(21)25)17-7-12-20(13-8-17)27(3)4/h5-15,23H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQGLXNOGWDKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36526-68-8 |
Source
|
Record name | 4,4'-((2,4-DICHLOROPHENYL)METHYLENE)BIS(N,N-DIMETHYLANILINE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.